molecular formula C21H15N3O3S B2828573 N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide CAS No. 1211262-57-5

N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2828573
CAS No.: 1211262-57-5
M. Wt: 389.43
InChI Key: KQNBSKPTIZEKLM-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of furan, indole, and benzo[d]thiazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan and benzo[d]thiazole groups through various coupling reactions. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Furan Group: The furan moiety can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Benzo[d]thiazole: The final step involves coupling the indole-furan intermediate with a benzo[d]thiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole moieties can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases involved in cancer cell proliferation, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide: Unique due to the combination of furan, indole, and benzo[d]thiazole moieties.

    Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Benzo[d]thiazole Derivatives: Studied for their antimicrobial and anticancer activities.

    Furan Derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. This makes it a promising candidate for drug development and other scientific research applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-19(20-23-15-4-1-2-6-18(15)28-20)22-14-8-7-13-9-10-24(16(13)12-14)21(26)17-5-3-11-27-17/h1-8,11-12H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBSKPTIZEKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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